molecular formula C17H16BrN3OS B4015302 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide

Cat. No.: B4015302
M. Wt: 390.3 g/mol
InChI Key: GEVDZUJGTLWDTI-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, a bromophenyl group, and a butanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzimidazoles are often used in medicinal chemistry due to their ability to bind to various biological targets. The bromophenyl group could also potentially increase the lipophilicity of the compound, improving its ability to cross cell membranes .

Safety and Hazards

As with any chemical compound, handling “2-(1H-benzimidazol-2-ylthio)-N-(4-bromophenyl)butanamide” would require appropriate safety measures. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and physical properties .

Future Directions

The potential applications and future directions for this compound would largely depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied as a potential pharmaceutical drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide typically involves the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a thiol compound in the presence of a base.

    Attachment of Bromophenyl Group: The bromophenyl group is attached through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a brominated aromatic compound.

    Formation of Butanamide Moiety: The final step involves the formation of the butanamide moiety by reacting the intermediate compound with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the benzimidazole ring or the bromophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole derivatives, reduced bromophenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
  • 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanamide moiety differentiates it from other benzimidazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological effects.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS/c1-2-15(16(22)19-12-9-7-11(18)8-10-12)23-17-20-13-5-3-4-6-14(13)21-17/h3-10,15H,2H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVDZUJGTLWDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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